Epiheterodendrin

Description

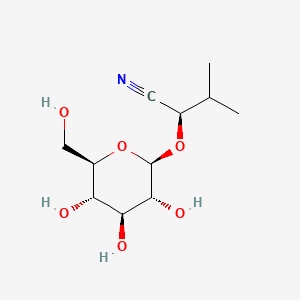

Structure

2D Structure

3D Structure

Properties

CAS No. |

57103-47-6 |

|---|---|

Molecular Formula |

C11H19NO6 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

(2R)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile |

InChI |

InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7+,8+,9-,10+,11+/m0/s1 |

InChI Key |

CQWWASNOGSDPRL-OVHRRVLLSA-N |

SMILES |

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CC(C)[C@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

epiheterodendrin |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Epiheterodendrin

Natural Occurrence and Distribution in Biological Systems

Epiheterodendrin has been identified in a limited number of plant species, with its presence being most significantly documented in barley.

Tissue-Specific Localization within Plants

Within barley, the synthesis and accumulation of this compound are tissue-specific. It is found to accumulate specifically in the leaf epidermis. nih.govnih.gov High levels of this cyanogenic glucoside are particularly present in the leaf tissue of young seedlings, also known as malt (B15192052). hutton.ac.uk Interestingly, while the compound is localized in the epidermis, the enzyme responsible for its degradation, a specific β-glucosidase, is located in the endosperm tissue of germinated seedlings. nih.govresearchgate.net This spatial separation of the glucoside and its hydrolyzing enzyme prevents the release of hydrogen cyanide in intact, healthy plant tissues. researchgate.net

Methodologies for Isolation and Purification from Biological Matrices

The isolation and purification of this compound from plant sources involve initial extraction followed by chromatographic separation.

Extraction Techniques for Plant Metabolites

The initial step in isolating this compound from plant material, such as barley seedlings, is extraction. This process aims to separate the desired natural products from the raw plant matrix. nih.gov Several standard techniques can be employed for the extraction of plant metabolites, including cyanogenic glycosides.

Commonly used methods include:

Maceration: This simple technique involves soaking the plant material in a solvent for a period, allowing the soluble compounds to dissolve. nih.gov

Soxhlet Extraction: A more efficient method that uses a specialized apparatus to continuously wash the plant material with a heated solvent.

Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, which can accelerate the extraction process and improve yields. nih.gov

Ultrasonic-Assisted Extraction (UAE): This method employs high-frequency sound waves to disrupt the plant cell walls, enhancing the release of metabolites into the solvent.

The choice of solvent is crucial and is typically based on the polarity of the target compound. For glycosides like this compound, polar solvents such as methanol, ethanol, or aqueous mixtures are often used. youtube.com

| Extraction Technique | Principle | General Advantages |

|---|---|---|

| Maceration | Soaking plant material in a solvent. | Simple, suitable for thermolabile compounds. |

| Soxhlet Extraction | Continuous washing with a heated solvent. | Efficient for less soluble compounds. |

| Microwave-Assisted Extraction | Using microwave energy to heat the solvent and plant matrix. | Faster extraction, potentially higher yields. |

| Ultrasonic-Assisted Extraction | Using ultrasonic waves to disrupt cell walls. | Efficient at lower temperatures. |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of compounds, must be purified to isolate this compound. Chromatography is the primary method used for this separation.

Liquid chromatography (LC) is a fundamental technique for the separation and purification of compounds from complex mixtures. nih.gov In the context of this compound, LC, particularly in combination with mass spectrometry (LC-MS), has been instrumental in its analysis and characterization. nih.govresearchgate.net

For preparative purposes, where the goal is to isolate a pure compound, techniques such as preparative high-performance liquid chromatography (prep-HPLC) can be employed. This method uses a column packed with a solid stationary phase and a liquid mobile phase to separate the components of the mixture based on their differential affinities for the two phases. The degradation of this compound has been monitored using LC-MS by tracking its specific mass-to-charge ratio ([M+Na]⁺ at m/z 284), demonstrating the utility of this technique for both qualitative and quantitative analysis. researchgate.net The selection of the appropriate stationary and mobile phases is critical for achieving effective separation of this compound from other co-extracted plant metabolites.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, cyanogenic glycosides like this compound are non-volatile due to the presence of multiple hydroxyl groups in the sugar moiety. Therefore, a derivatization step is necessary to increase their volatility for GC analysis. The most common method is trimethylsilylation (TMS), where the hydroxyl groups are converted to trimethylsilyl (B98337) ethers. oup.com

The TMS-derivatized this compound can then be analyzed by GC, typically using a capillary column with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. rsc.orgnih.gov This GC-based method allows for the separation of different cyanogenic glycosides within a sample and their quantification. oup.comnih.gov For instance, a study on American elderberry determined the presence of the cyanogenic glycoside (S)-sambunigrin through the gas chromatographic separation of its TMS-derivative. mdpi.com While specific GC parameters for this compound are not widely published, the methodology developed for similar cyanogenic glycosides in flaxseed, such as linustatin (B1675552) and neolinustatin, provides a relevant framework. oup.comnih.govresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structure of this compound has been determined through the application of several advanced spectroscopic and analytical methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of complex molecules like this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. nih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These correlations are essential for assembling the aglycone structure, identifying the sugar moiety (glucose in this case), and determining the point of glycosidic linkage. nih.gov

| ¹H NMR Typical Chemical Shifts (δ ppm) | ¹³C NMR Typical Chemical Shifts (δ ppm) | ||

|---|---|---|---|

| Proton | Expected Shift | Carbon | Expected Shift |

| H-2 (Aglycone) | ~4.5 - 5.0 | C-1 (Nitrile) | ~118 - 122 |

| H-3 (Aglycone) | ~2.0 - 2.5 | C-2 (Aglycone) | ~65 - 70 |

| CH₃ (Aglycone) | ~1.0 - 1.2 | C-3 (Aglycone) | ~30 - 35 |

| H-1' (Anomeric) | ~4.2 - 4.8 | CH₃ (Aglycone) | ~15 - 20 |

| H-2' to H-6' (Sugar) | ~3.2 - 3.9 | C-1' (Anomeric) | ~100 - 105 |

| C-2' to C-5' (Sugar) | ~70 - 78 | ||

| C-6' (Sugar) | ~60 - 65 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and molecular formula of a compound. nih.govmasonaco.org In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and the unambiguous molecular formula of the compound. pensoft.netpensoft.net For this compound (C₁₁H₁₉NO₆), HRMS would confirm this formula by matching the measured accurate mass to the calculated theoretical mass. nih.gov

The fragmentation pattern observed in the MS/MS spectrum provides further structural information. A characteristic fragmentation for glycosides is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and another corresponding to the sugar moiety. This helps to confirm the masses of both parts of the molecule.

| Technique | Information Obtained | Expected Value for this compound (C₁₁H₁₉NO₆) |

|---|---|---|

| MS | Molecular Weight | [M+H]⁺ at m/z 262.12 |

| HRMS | Exact Mass / Molecular Formula | Calculated for [M+H]⁺ C₁₁H₂₀NO₆⁺: 262.1285 |

| MS/MS | Structural Fragmentation | Loss of glucose moiety (-162 Da) leading to aglycone fragment |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comyoutube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of a broad band in the high-frequency region indicates the O-H stretching of the multiple hydroxyl groups. A sharp, weaker band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) group. arxiv.org The region between 1000 and 1300 cm⁻¹ would show strong C-O stretching vibrations from the alcohol and ether (glycosidic) linkages. mdpi.com

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch, H-bonded | Hydroxyl groups (alcohol) |

| 3000 - 2850 | C-H stretch | Alkyl groups |

| ~2250 | C≡N stretch | Nitrile |

| 1300 - 1000 | C-O stretch | Alcohols, Ether (glycosidic bond) |

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a definitive technique for determining the complete three-dimensional structure of a molecule, provided it can be obtained in a crystalline form. hazenresearch.commalvernpanalytical.com If a suitable single crystal of this compound were grown, XRD analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. nih.gov This technique is particularly powerful for unambiguously confirming the relative and absolute configuration of complex natural products. thescipub.com

The process involves directing a beam of X-rays onto a crystal and measuring the scattering pattern of the diffracted beams. thescipub.comnih.gov This pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. While a published crystal structure for this compound was not found in the search results, this technique remains the gold standard for structural determination of crystalline compounds. malvernpanalytical.com

Biosynthesis and Metabolic Pathways of Epiheterodendrin

Regulation of Biosynthesis Pathways

Transcriptional Regulation

The production of cyanogenic glucosides, including epiheterodendrin, is subject to transcriptional regulation, ensuring that the enzymes involved are synthesized at appropriate levels and in specific tissues. Research indicates that genes encoding key enzymes in the biosynthetic pathway, such as cytochrome P450 monooxygenases (CYP79 and CYP71E families), are regulated at the transcriptional level mdpi.comresearchgate.nethutton.ac.uk. For instance, the expression of CYP79A1, a crucial enzyme in the dhurrin (B190987) pathway (a related cyanogenic glucoside), is known to be transcriptionally controlled mdpi.com. Similarly, the biosynthesis of this compound in barley is influenced by genetic factors, with evidence suggesting that certain barley cultivars may have down-regulated expression of the relevant cytochrome enzymes, leading to reduced or absent this compound production researchgate.netcibd.org.uknih.govmontana.edu. The organization of biosynthetic genes into clusters in the genome also supports coordinated transcriptional control, facilitating the co-expression of these genes researchgate.netnih.govcore.ac.uk.

Environmental and Developmental Factors Influencing Biosynthesis

The accumulation of cyanogenic glucosides, including this compound, can be influenced by both environmental conditions and the developmental stage of the plant. While specific studies detailing the direct impact of environmental factors on this compound levels are limited in the provided literature, general trends for cyanogenic glucosides suggest their sensitivity to such influences. For example, the concentration of dhurrin, another cyanogenic glucoside, peaks during seedling development in Sorghum bicolor mdpi.com. Environmental factors such as water availability (drought stress) and temperature can affect grain composition and, by extension, the levels of secondary metabolites like cyanogenic glucosides cibd.org.uk. Genetic variation also plays a significant role, with different barley cultivars exhibiting substantial differences in their total hydroxynitrile glucoside content, which can be linked to variations in gene expression and genetic makeup nih.govmontana.edu.

Intermediates in the Biosynthetic Pathway

The biosynthesis of this compound proceeds through a series of well-defined intermediates, transforming the precursor amino acid L-leucine into the final cyanogenic glucoside. These intermediates are formed through sequential enzymatic reactions.

Aldoxime Intermediates (e.g., Z-3-methylbutanal oxime)

The initial step in the biosynthesis of this compound involves the conversion of L-leucine into an aldoxime. This reaction is catalyzed by a cytochrome P450 monooxygenase belonging to the CYP79 family nih.govscispace.comoup.comnih.govu-szeged.hu. Specifically, L-leucine is converted to Z-3-methylbutanal oxime, which serves as the first committed intermediate in the pathway nih.govscispace.comoup.comnih.govu-szeged.hu. This aldoxime intermediate is crucial as it marks the entry into the cyanogenic glucoside synthesis pathway.

Nitrile and Cyanohydrin Intermediates

Following the formation of the aldoxime, the pathway continues with the conversion of Z-3-methylbutanal oxime into a nitrile intermediate. This step is catalyzed by a second cytochrome P450 monooxygenase, typically from the CYP71E family nih.govscispace.comoup.comnih.govu-szeged.hu. In the case of this compound biosynthesis, the intermediate 3-methylbutyronitrile is formed. The CYP71E enzyme then mediates subsequent hydroxylations at various carbon atoms of this nitrile. For this compound, hydroxylation occurs at the beta-carbon atom (referred to as carbon B in some studies) of the 3-methylbutyronitrile nih.govscispace.comu-szeged.huresearchgate.net. This hydroxylation event, along with dehydration reactions, leads to the formation of a cyanohydrin, which is the immediate precursor to the cyanogenic glucoside. The cyanohydrin is then glucosylated to form this compound scispace.comu-szeged.hu.

Compartmentalization of Biosynthesis and Storage

The biosynthesis and accumulation of cyanogenic glucosides in barley exhibit a high degree of compartmentalization, which is critical for preventing self-toxicity from the release of hydrogen cyanide. The synthesis of L-leucine-derived cyanoglucosides, including this compound, is initiated in the basal leaf segment of barley seedlings nih.govscispace.comoup.comnih.govresearchgate.net. Microsomal preparations from these basal segments are capable of converting L-leucine into the aldoxime intermediate nih.govscispace.comoup.comnih.gov. Following their synthesis, these compounds are translocated to the epidermal cell layers of the leaf blade, where they accumulate, with approximately 99% of the cyanoglucosides confined to these layers nih.govscispace.comoup.comnih.govresearchgate.net. Importantly, the enzyme responsible for the breakdown of this compound, a β-glucosidase, is found exclusively in the endosperm of germinating seeds nih.govscispace.comoup.comnih.govresearchgate.net. This spatial separation ensures that the cyanogenic glucosides and their degrading enzymes are not in contact within the leaf tissue, thereby preventing the release of cyanide in the living leaf.

Comparative Biosynthesis with Other Cyanogenic Glucosides

The biosynthetic pathway of this compound in barley shares fundamental similarities with those of other cyanogenic glucosides found in different plant species. The general pathway for cyanogenic glucoside synthesis originates from proteinogenic amino acids (such as phenylalanine, tyrosine, valine, isoleucine, and leucine) and involves a conserved set of enzymes: a CYP79 family enzyme, a CYP71E family enzyme, and a UDP-glucosyltransferase (UGT) nih.govscispace.comu-szeged.hu.

Dhurrin: In sorghum (Sorghum bicolor), dhurrin is synthesized from tyrosine via a pathway involving CYP79A1 and CYP71E1, followed by glucosylation by UGT85B1 nih.govu-szeged.hu.

Linamarin (B1675462) and Lotaustralin (B1675156): In cassava (Manihot esculenta) and other legumes, linamarin and lotaustralin are derived from valine and isoleucine, respectively, following a similar enzymatic cascade nih.govscispace.comnih.govresearchgate.net.

In barley, the biosynthesis of the five leucine-derived cyanoglucosides, including this compound, is proposed to be catalyzed by the same enzyme system nih.govresearchgate.net. The key difference lies in the hydroxylation events mediated by the CYP71E homolog on the 3-methylbutyronitrile intermediate. While this compound results from hydroxylation at the beta-carbon, hydroxylation at other positions leads to the formation of non-cyanogenic hydroxynitrile glucosides such as epidermin (B1255880) and dihydroosmaronin nih.govscispace.comu-szeged.huresearchgate.net. This comparative analysis highlights how variations in hydroxylation patterns on a common intermediate can lead to a diversification of cyanoglucoside structures within a single plant species.

Compound List

this compound

L-leucine (Leu)

Z-3-methylbutanal oxime

3-methylbutyronitrile

Epidermin

Dihydroosmaronin

Sutherlandin

Osmaronin

Linamarin

Lotaustralin

Dhurrin

Prunasin

Cyanidin 3-O-glucoside (C3G)

Indol-3-yl-methyl glucosinolate (I3M)

Chemical Synthesis and Derivatization of Epiheterodendrin

Total Synthesis Strategies and Methodologies

Significant advancements have been made in the total synthesis of cyanogenic glucosides, providing reliable methods for obtaining these compounds in the laboratory.

A general and highly stereocontrolled method for the chemical synthesis of cyanogenic glucosides has been developed, which has been successfully applied to Epiheterodendrin acs.orgacs.orgnih.gov. This approach aims to avoid epimerization of the cyanohydrin function, a common challenge in the synthesis of these compounds acs.orgacs.org. The strategy relies on stabilizing the aglycone (cyanohydrin) by converting its hydroxyl group into an O-trimethylsilyl derivative, which simultaneously enhances its nucleophilicity acs.org. This stabilization is key to achieving stereocontrol during the glycosylation step acs.org.

A prominent synthetic route involves the preparation of O-trimethylsilylated cyanohydrins, which are then subjected to glucosylation. This is typically achieved using a fully acetylated glucopyranosyl fluoride (B91410) donor in the presence of a Lewis acid promoter, such as boron trifluoride–diethyl etherate acs.orgacs.org. This reaction yields a mixture of acetylated cyanogenic glucosides, which are separable epimers, including the acetylated form of this compound acs.orgacs.org.

Following the glucosylation, the acetyl protecting groups are removed. To prevent epimerization, which can occur under basic conditions, an acidic deprotection strategy is employed. This involves using triflic acid in methanol, followed by an ion-exchange resin to remove the acid, thus avoiding any base-catalyzed epimerization of the cyanohydrin function acs.orgacs.org.

An earlier attempt at synthesizing heterodendrin (B1207530) (a related compound to this compound) utilized the Koenigs–Knorr condensation with acetobromoglucose and 2-hydroxy-3-methylbutanenitrile. However, this method resulted in low yields of the tetraacetates of heterodendrin and its epimer, this compound, and did not report successful deprotection to the target molecules acs.org.

Table 1: Key Steps in the Stereocontrolled Synthesis of this compound

| Step | Description | Key Reagents/Conditions | Outcome | Reference |

| 1 | Aglycone Stabilization | Conversion of aglycone hydroxyl to O-trimethylsilyl derivative | Stabilized cyanohydrin | acs.org |

| 2 | Glucosylation | Reaction of stabilized cyanohydrin with acetylated glucopyranosyl fluoride | Acetylated cyanogenic glucosides (including acetyl-epiheterodendrin) | acs.orgacs.org |

| 3 | Deprotection | Acidic deprotection using triflic acid/methanol, followed by ion-exchange resin treatment | This compound (without epimerization) | acs.orgacs.org |

The total synthesis of cyanogenic glucosides is complicated by several factors. A primary challenge is the potential for epimerization of the α-hydroxynitrile moiety, particularly under basic conditions, which can lead to a loss of stereochemical integrity acs.orgacs.org. Developing synthetic routes that avoid basic treatments or employ mild acidic conditions is therefore crucial acs.org. Furthermore, obtaining pure reference standards for diverse cyanogenic glycosides can be difficult and costly due to their structural variability mdpi.com.

Semi-Synthesis and Analogue Preparation

While specific details on the semi-synthesis of this compound are not extensively detailed in the provided search results, the general principles of analogue preparation are relevant. Strategies for creating structural analogues often involve modifying the aglycone or the sugar moiety of existing natural products nih.govmdpi.comnih.gov. Such modifications can be achieved through various chemical transformations to study structure-activity relationships or to develop compounds with altered properties nih.govmdpi.comnih.gov.

Derivatization for Structural Modification and Functional Studies

Derivatization of this compound can be employed for various analytical and functional studies. For instance, derivatization techniques can be used to enhance the volatility of the compound, making it amenable to gas chromatography (GC) analysis rsc.orgresearchgate.net. Such modifications are essential for accurate quantification and detailed structural elucidation, aiding in the study of its role in biological systems or industrial processes rsc.orgresearchgate.net.

Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues with specific regiochemical and stereochemical configurations is a key area in synthetic chemistry nih.govmdpi.comnih.govmasterorganicchemistry.commdpi.comresearchgate.netnih.govmdpi.com. While direct examples for this compound analogues are limited in the provided text, the general principles of regioselective and stereoselective synthesis are well-established. These approaches often involve the use of chiral catalysts, auxiliaries, or specific reaction conditions to control the formation of desired isomers mdpi.commasterorganicchemistry.commdpi.comnih.govmdpi.com. For instance, chemo- and stereoselective syntheses of various thiazoles and oxazoles have been reported using catalytic methods that control both the site of reaction (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) mdpi.comnih.gov. These methodologies could potentially be adapted for the synthesis of this compound analogues.

Compound List:

this compound

Prunasin

Heterodendrin

Taxiphyllin

Sambunigrin

Isobutyraldehyde cyanohydrin (IBAC)

Biochemical Mechanisms and Biological Functions in Plants

Role in Plant Defense Mechanisms

Epiheterodendrin is a leucine-derived cyanogenic glucoside, a class of α-hydroxynitrile glucosides known for their role in plant chemical defense. nih.govmdpi.comcibd.org.uk These compounds are classified as phytoanticipins, meaning they are present in the plant in an inactive form and are activated in response to external threats like herbivore or pathogen attacks. researchgate.net The defense mechanism is a two-component system that relies on the spatial separation of this compound from its activating enzymes to prevent autotoxicity. nih.govresearchgate.net

The primary defensive function of this compound stems from its ability to release hydrogen cyanide (HCN), a potent respiratory inhibitor toxic to a wide range of organisms. nih.govmdpi.comscilit.comscribd.com This process, known as cyanogenesis, is triggered by tissue damage, for instance, from a chewing insect. nih.govresearchgate.net The disruption of cellular integrity allows this compound to come into contact with hydrolyzing enzymes, initiating a chemical cascade that culminates in the release of toxic HCN. nih.govacs.org This acts as a powerful deterrent against many herbivores and pathogens. nih.govhutton.ac.uk

The activation of this compound's defensive properties is initiated by β-glucosidases, enzymes that cleave the sugar moiety from the molecule. nih.govcibd.org.uk To prevent self-poisoning, plants like barley employ a strategy of compartmentalization.

In barley, this compound and other hydroxynitrile glucosides are primarily stored in the epidermal cells of the leaves and shoots. acs.orgnih.govethernet.edu.et However, the specific endogenous β-glucosidase capable of hydrolyzing this compound is found exclusively in the endosperm of the germinating seed. cibd.org.ukresearchgate.netnih.gov This spatial separation ensures that HCN is not released under normal physiological conditions within the leaf tissue. nih.govacs.org

External β-glucosidases, such as those produced by yeast during fermentation, can also hydrolyze this compound. nih.gov This interaction is particularly relevant in the production of whisky, where yeast β-glucosidase acts on the this compound present in barley malt (B15192052). The hydrolysis results in the formation of isobutyraldehyde cyanohydrin, an unstable intermediate that subsequently releases HCN. nih.gov

| Component | Location in Barley Plant | Reference |

|---|---|---|

| This compound (Substrate) | Epidermal cell layers of leaves and shoots | cibd.org.ukacs.orgnih.gov |

| β-Glucosidase (Activating Enzyme) | Endosperm of the germinating seed | cibd.org.ukresearchgate.netnih.gov |

The release of HCN from cyanogenic glucosides is a two-step enzymatic process. Following the initial hydrolysis by a β-glucosidase which produces a cyanohydrin (an α-hydroxynitrile), the second step involves the dissociation of this unstable intermediate. researchgate.net This dissociation, which releases HCN and a corresponding aldehyde or ketone, can occur spontaneously. However, the reaction is often accelerated by α-hydroxynitrile lyase enzymes. researchgate.netresearchgate.net This complete enzymatic system, consisting of the cyanogenic glucoside, a β-glucosidase, and an α-hydroxynitrile lyase, constitutes a highly effective and rapidly deployable chemical defense. researchgate.net

The ecological role of this compound is multifaceted, influencing the interactions between plants and other organisms.

Plant-Herbivore Interactions : The primary ecological function of this compound is to deter generalist herbivores through the release of toxic HCN. nih.govmdpi.comresearchgate.net It functions as an antifeedant, discouraging consumption by insects and other animals. researchgate.net However, some specialist herbivores have evolved counter-mechanisms, such as detoxifying HCN or preventing its release altogether, allowing them to feed on cyanogenic plants. researchgate.netresearchgate.net Certain lepidopteran species, for example, have developed feeding strategies that avoid tissue disruption, thereby preventing the hydrolysis of the glucoside, which is then excreted intact. researchgate.net

Plant-Pathogen Interactions : The role of this compound in defending against pathogens is more complex. While it has been implicated in general defense responses, its effectiveness can be context-dependent. nih.govhutton.ac.uk In barley leaves, the absence of a co-located β-glucosidase means that a defense based on cyanogenesis is not readily activated upon fungal attack. acs.orgresearchgate.net Studies monitoring barley infected with powdery mildew found no detectable HCN release, suggesting this compound does not function as a classic phytoanticipin in this specific interaction. nih.govresearchgate.net Interestingly, some research has indicated that non-cyanogenic hydroxynitrile glucosides present alongside this compound in barley may play a more direct role in pathogen defense. acs.org

| Interaction | Mechanism/Role of this compound | Outcome | Reference |

|---|---|---|---|

| Plant-Herbivore (Generalist) | Release of toxic HCN upon tissue damage (cyanogenesis). | Deters feeding, acts as an antifeedant. | nih.govmdpi.comresearchgate.net |

| Plant-Herbivore (Specialist) | Avoidance of hydrolysis or detoxification of HCN. | Specialist herbivores can feed on the plant. | researchgate.netresearchgate.net |

| Plant-Pathogen (e.g., Barley Powdery Mildew) | Accumulated in leaf epidermis, but activating enzyme (β-glucosidase) is absent. | No significant HCN release; direct role in defense is questionable in this context. | acs.orgnih.govresearchgate.net |

Physiological Functions in Plant Metabolism

Beyond its protective role, this compound and other cyanogenic glucosides are involved in the primary metabolic processes of the plant.

Cyanogenic glucosides serve as important storage pools for reduced nitrogen. nih.govmdpi.comresearchgate.net In addition to its role in defense, this compound can be metabolized by the plant to remobilize nitrogen for growth and development. nih.govhutton.ac.uk Research has identified recycling pathways that allow the plant to efficiently recover the nitrogen stored in these molecules, often involving a nitrile intermediate. nih.gov This dual function highlights this compound as not just a defensive shield but also an integral part of the plant's nitrogen economy, with a potential role in nitrogen transport. researchgate.netresearchgate.net

Carbon Storage and Turnover

This compound, as a cyanogenic glucoside, plays a role in the metabolic economy of plants, particularly in the storage and turnover of carbon and nitrogen. While often recognized for their defensive properties, these compounds are also considered dynamic molecules involved in primary metabolism. The structure of this compound, containing a glucose molecule and a nitrogen-containing aglycone, positions it at the intersection of carbon and nitrogen metabolic pathways.

The glucose moiety of this compound represents a form of stored carbon. This carbon can be remobilized for use in other metabolic processes when the glucoside is hydrolyzed. Although not a primary long-term storage carbohydrate like starch, the pool of cyanogenic glucosides can be significant, especially in young, developing tissues. Their turnover is a regulated process, with synthesis and degradation occurring in response to developmental stages and environmental conditions. This dynamic nature suggests they can act as a buffer for carbon, supplying it for growth or energy when needed.

Furthermore, cyanogenic glucosides are believed to have a role in nitrogen storage hutton.ac.uk. The synthesis of this compound from the amino acid leucine (B10760876) provides a mechanism to store excess nitrogen in a stable, non-toxic form. The subsequent breakdown of the molecule can release this nitrogen, making it available for the synthesis of other essential nitrogenous compounds like proteins and nucleic acids. The coordinated storage and remobilization of both carbon (from glucose) and nitrogen (from the leucine-derived nitrile group) underscore the metabolic significance of this compound beyond its role in plant defense.

Mechanistic Studies on Biological Activities Excluding Human Clinical Data

Structure-Activity Relationship (SAR) Studies

The chemical structure of Epiheterodendrin, characterized as a cyanogenic α-hydroxynitrile glucoside, is central to its biological activities. The presence of the α-hydroxynitrile moiety is critical, as demonstrated by the differential effects observed when compared to β- and γ-hydroxynitrile glucosides in studies with B. graminis nih.gov. These β- and γ-isomers did not elicit the same responses in terms of spore germination and appressoria formation nih.gov. This suggests that the specific arrangement of the nitrile group relative to the hydroxyl group on the α-carbon is a key determinant for these particular biological interactions. Furthermore, this compound is derived from the amino acid leucine (B10760876), indicating the importance of the precursor amino acid in shaping the aglycone structure nih.govnih.govresearchgate.netuzh.ch.

Stereochemistry plays a significant role in the activity of many natural products, including cyanogenic glycosides. Natural cyanogenic glycosides can exist as enantiomers, differing in the stereochemistry of their aglycone portion, while the sugar moiety typically remains the same nih.govresearchgate.net. This compound is specifically identified as (S)-epiheterodendrin nih.govresearchgate.net. This stereochemical configuration is important, as different stereoisomers of related compounds can exhibit varying biological potencies or specificities. While detailed comparative studies on the activity of this compound's enantiomers are not extensively detailed in the provided snippets, the classification of this compound as a specific stereoisomer highlights the importance of chirality in its biological interactions.

Compound Names Mentioned:

this compound

Epilotaustralin

Volkenin

Epivolkenin

Taraktophyllin

Tetraphyllin B

Suberin A

Suberin B

3-hydroxyheterodendrin

Epiproacacipetalin

Proacacipetalin

Proacaciberin

Taxiphyllin

Prunasin

Sambunigrin

Osmaronin

Sutherlandin

Dihydroosmaronin

Ethyl carbamate (B1207046) (EC)

Isobutyraldehyde cyanohydrin

Hydrogen cyanide (HCN)

Pathways and Targets Mediating Biological Effects

This compound's biological activity is primarily understood through its biosynthesis and the subsequent release of hydrogen cyanide (HCN).

The biosynthesis of this compound involves a series of enzymatic steps, starting from the amino acid leucine. Key molecular targets and enzymes in this pathway include:

Cytochrome P450 Monooxygenases (CYP79 and CYP71E families): These enzymes initiate the process by converting leucine into an aldoxime intermediate. Subsequently, a CYP71E enzyme further processes this intermediate into a cyanohydrin, a crucial precursor for this compound cibd.org.uknih.govscispace.comhutton.ac.ukrcin.org.pl.

UDP-Glucosyltransferase (UGT): This enzyme catalyzes the final step in this compound formation by attaching a glucose molecule to the cyanohydrin intermediate nih.govscispace.com.

β-Glucosidase: This enzyme is essential for the breakdown of this compound. It hydrolyzes the glucoside, releasing hydrogen cyanide (HCN) cibd.org.ukscispace.comresearchgate.net. In plants like barley, β-glucosidase is often compartmentalized separately from the glucoside, ensuring that HCN is only released upon tissue damage or specific physiological triggers cibd.org.ukscispace.com.

Table 1: this compound Biosynthesis Pathway Enzymes and Their Roles

| Enzyme Class | Specific Enzymes | Role in this compound Biosynthesis |

| Cytochrome P450 monooxygenases | CYP79 family | Catalyzes the conversion of leucine to an aldoxime intermediate. |

| Cytochrome P450 monooxygenases | CYP71E family | Converts the aldoxime into a cyanohydrin intermediate and mediates subsequent hydroxylations. |

| UDP-Glucosyltransferase | UGT | Catalyzes the glucosylation of the cyanohydrin intermediate to form this compound. |

| β-Glucosidase | β-Glucosidase | Hydrolyzes this compound, leading to the release of hydrogen cyanide (HCN). |

Specific information regarding receptor binding or signaling pathways directly mediated by this compound itself, outside of its enzymatic breakdown, is not extensively detailed in the available literature. The primary mechanism by which this compound exerts biological effects involves its hydrolysis to release hydrogen cyanide (HCN). HCN is a potent inhibitor of cellular respiration, acting by binding to cytochromes in the electron transport chain, thereby arresting metabolic activities and leading to cell death montana.edumdpi.com. While general receptor-ligand binding assays are a common methodology in biological research revvity.comlabome.comnih.govchandranlab.orgfrontiersin.org, and certain signaling pathways like the octopaminergic system are implicated in the action of other plant-derived compounds nih.govmdpi.com, direct interactions of this compound with specific receptors or its role in distinct signaling cascades are not a primary focus of current research.

Toxicological Aspects in Non-Mammalian Systems (e.g., plant pests)

This compound, as a cyanogenic glucoside, functions as a chemical defense compound for plants against herbivores and pathogens cibd.org.ukmontana.eduacs.org. Upon mechanical damage to plant tissues, such as that caused by insect feeding, this compound can be enzymatically cleaved by β-glucosidase to release hydrogen cyanide (HCN) cibd.org.ukscispace.comresearchgate.net. HCN is a highly toxic substance that disrupts cellular respiration in insects by inhibiting the electron transport chain through binding to cytochromes montana.edumdpi.com. This interference with mitochondrial function can lead to paralysis and mortality in insects.

Therefore, while this compound is not typically applied as a direct pesticide, its inherent capacity to generate toxic HCN serves as a natural deterrent against insect pests. The release of HCN represents a direct toxicological impact on insects at the cellular level, aligning with broader principles of plant chemical defense. Research into other plant-derived compounds also highlights various insecticidal mechanisms, including the disruption of insect nervous systems, inhibition of key enzymes like acetylcholinesterase, and interference with detoxification processes nih.govmdpi.comresearchgate.netnih.gov. The toxicological effect of HCN derived from this compound contributes to the plant's defense arsenal (B13267) against herbivory.

Compound List:

this compound (EPH)

Analytical Methodologies for Detection and Quantification in Biological Systems

Spectroscopic Methods for Quantification

The accurate quantification of Epiheterodendrin (EPH) in biological matrices, such as barley, is essential for quality assessment. Several spectroscopic and chromatographic techniques are employed for this purpose, often in combination to achieve both sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the identification and quantification of EPH. This technique separates EPH from other compounds in a complex matrix before detection and quantification. Studies have utilized LC-MS to monitor EPH levels, often employing specific ion monitoring of characteristic adduct ions, such as the [M + Na]+ adduct at m/z 284, with a reported retention time (rt) of approximately 14.1 minutes for EPH nih.gov. Other LC-MS methods have also been developed for quantifying related compounds like 6'-O-galloyl this compound academicjournals.org. The ability of LC-MS/MS to detect and quantify low concentrations of EPH makes it invaluable for detailed chemical profiling and research researchgate.netscispace.comresearchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or diode-array detection (DAD), is another widely used technique for analyzing non-volatile compounds like EPH rsc.orgsci-hub.se. While UV detection may be less specific for EPH compared to MS detection, it can be effective for routine screening and quantification when coupled with appropriate chromatographic separation montana.eduscirp.org. HPLC methods are also employed for the analysis of related compounds and for the broader characterization of cyanogenic glycosides in plant extracts academicjournals.orgsci-hub.sescirp.org.

Spectrophotometry (Indirect Quantification): While not directly quantifying EPH, spectrophotometric methods are critical for quantifying the cyanide released from EPH through enzymatic hydrolysis. These "cyanide potential" or "glycosidic nitrile (GN)" assays typically involve the incubation of a sample with β-glucosidase to release hydrogen cyanide (HCN). The released cyanide is then detected colorimetrically, often after reaction with reagents like Chloramine-T followed by pyridine-barbituric acid, with absorbance measured at 590 nm montana.eduresearchgate.net. This indirect method provides a measure of the EPH content by assessing its capacity to generate cyanide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1D and 2D NMR techniques, is primarily used for the structural elucidation and confirmation of EPH and related compounds scirp.orgresearchgate.net. While NMR can be adapted for quantitative analysis (qNMR), its application in routine quantification of EPH in complex biological samples is less common compared to LC-MS/MS, often serving as a complementary technique for structural verification nih.gov.

Development of Rapid Assays (e.g., Cyanide Potential Assays)

The demand for efficient quality control has driven the development of rapid assays for assessing the potential of barley to produce cyanide from glycosidic nitriles like this compound (EPH). These assays are crucial for screening large numbers of barley varieties and batches.

Glycosidic Nitrile (GN) / Cyanide Potential Assays: These assays are designed to measure the total amount of cyanide that can be released from cyanogenic glycosides present in barley. A well-established method, often referred to as the "measurable cyanide" (MC) assay or the glycosidic nitrile (GN) assay, involves enzymatic hydrolysis followed by spectrophotometric detection of cyanide montana.eduresearchgate.net.

Methodology: Samples, typically ground malted barley, are incubated with β-glucosidase in a buffered solution. This enzyme catalyzes the hydrolysis of EPH, releasing hydrogen cyanide (HCN). The released HCN is then often liberated through distillation or diffusion and reacted with a chromogenic reagent. The resulting colored product is quantified using a spectrophotometer. For instance, a common method involves reaction with Chloramine-T, followed by pyridine-barbituric acid, yielding a violet-blue product measured at 590 nm montana.eduresearchgate.net.

Advancements: Modifications have led to more rapid and high-throughput versions of these assays, enabling the screening of numerous samples efficiently researchgate.net. The Analytica-EBC method is recognized as an official standard for determining the ethyl carbamate (B1207046) potential of barley malt (B15192052) batches cibd.org.uk. These assays are vital for the commercial trading of barley malt and for approving new varieties for the distilling industry cibd.org.ukupov.int.

Molecular Marker Assays (Genetic Screening): Rapid genetic screening methods, such as Polymerase Chain Reaction (PCR) and Single Nucleotide Polymorphism (SNP) assays, have been developed to identify barley varieties that are genetically predisposed to not produce EPH (EPH-null varieties) cibd.org.ukupov.intbeverage-master.comahdb.org.ukhutton.ac.ukwindows.nethutton.ac.uk.

Mechanism: These assays detect specific DNA sequences or markers linked to genes controlling EPH biosynthesis. For example, a KASP™ assay or a multiplex PCR-based screen can identify EPH non-producers by targeting a SNP haplotype associated with the cyp79 gene, which is involved in EPH synthesis upov.inthutton.ac.uk.

Application: These molecular tools allow for the early-stage selection of desirable barley lines in breeding programs, significantly improving the efficiency of developing EPH-null varieties. They are considered highly reliable for distinguishing between EPH producers and non-producers ahdb.org.ukhutton.ac.ukhutton.ac.uk.

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Genes and Regulatory Mechanisms

The biosynthetic pathway of hydroxynitrile glucosides, including epiheterodendrin, in barley (Hordeum vulgare L.) has been largely elucidated, with the responsible genes found to be organized in a cluster. This cluster includes genes encoding for cytochrome P450 enzymes (CYP79 and CYP71 families) and UDP-glucosyltransferases (UGTs). However, the complete regulatory network governing the expression of these genes is not fully understood. Future research should focus on identifying novel transcription factors and regulatory elements that modulate the spatial and temporal biosynthesis of this compound. Investigating the epigenetic regulation of the gene cluster could also unveil new layers of control. Furthermore, while the core biosynthetic genes are known, the potential involvement of additional, yet undiscovered, genes in modifying or transporting this compound cannot be ruled out. The identification of such genes would provide a more complete picture of its metabolic pathway.

Recent studies have highlighted the complexity of transcriptional regulation in the biosynthesis of similar compounds, such as dhurrin (B190987) in Sorghum bicolor. In sorghum, the expression of biosynthetic genes is developmentally regulated and influenced by environmental cues. A similar intricate regulatory network likely governs this compound synthesis in barley. Comparative genomics and transcriptomics approaches, coupled with advanced molecular biology techniques, will be instrumental in uncovering these undiscovered regulatory components.

Advanced Structural-Activity Relationship Studies with Synthetic Analogues

The biological activity of this compound is intrinsically linked to its chemical structure. To date, research has primarily focused on the native compound. A promising area for future investigation lies in the synthesis of this compound analogues and the systematic evaluation of their structure-activity relationships (SAR). By modifying specific functional groups on the this compound molecule, researchers can probe the chemical determinants of its biological activities.

Future SAR studies could explore modifications to the aglycone or the sugar moiety. For instance, altering the alkyl chain of the isobutyraldehyde cyanohydrin precursor could influence its steric and electronic properties, potentially modulating its bioactivity. Similarly, modifications to the glucose moiety could affect its solubility, stability, and interaction with cellular targets. A systematic approach, involving the synthesis of a library of analogues and their subsequent screening in various biological assays, would be invaluable. This would not only enhance our fundamental understanding of how this compound interacts with biological systems but also pave the way for the design of novel compounds with tailored properties for specific applications.

Table 1: Potential Modifications for this compound Analogue Synthesis and Their Rationale

| Modification Site | Proposed Change | Rationale for Investigation |

| Aglycone (Isobutyraldehyde moiety) | Variation of alkyl substituents | To investigate the influence of steric bulk and lipophilicity on biological activity. |

| Aglycone (Nitrile group) | Replacement with other functional groups | To determine the role of the nitrile group in the compound's mode of action. |

| Glycosidic Linkage | Alteration of stereochemistry | To assess the impact of glycosidic bond conformation on enzymatic hydrolysis and stability. |

| Sugar Moiety (Glucose) | Substitution with other monosaccharides or disaccharides | To evaluate the effect of the sugar moiety on solubility, transport, and receptor binding. |

Investigation of Novel Biological Roles and Interactions in Plant Ecosystems

This compound, like other cyanogenic glycosides, is known to play a role in plant defense against herbivores. However, its involvement in other ecological interactions is an area ripe for exploration. Future research should delve into the potential allelopathic effects of this compound, where it may influence the germination and growth of neighboring plants. Investigating the release of this compound or its breakdown products into the rhizosphere and their subsequent impact on soil microbial communities could reveal novel functions in shaping the plant's immediate environment.

Furthermore, the role of this compound in mediating interactions with pathogenic and symbiotic microorganisms warrants deeper investigation. It is plausible that this compound could act as a signaling molecule or a direct defensive agent against certain pathogens. Conversely, it might also influence the establishment and function of beneficial microbes, such as mycorrhizal fungi or nitrogen-fixing bacteria. Understanding these complex interactions will provide a more holistic view of the ecological significance of this compound in natural and agricultural ecosystems.

Development of Sustainable Agronomic Strategies to Manage this compound Content in Crops

The concentration of this compound in crops, particularly in malting barley, is a critical quality parameter. High levels can lead to the formation of the undesirable compound ethyl carbamate (B1207046) during the distillation process. Therefore, developing sustainable agronomic strategies to manage this compound content is of significant interest. Future research should focus on optimizing agricultural practices to either increase or decrease its concentration, depending on the desired outcome.

For instance, studies have shown that nitrogen fertilization can influence the levels of cyanogenic glycosides in barley. Further research is needed to establish precise relationships between the rate and timing of nitrogen application and this compound content. Similarly, the impact of other agronomic factors such as irrigation regimes, phosphorus fertilization, and the use of biostimulants should be systematically investigated. The goal is to develop best management practices that allow for the targeted modulation of this compound levels, thereby enhancing crop quality and value.

Table 2: Agronomic Strategies and Their Potential Impact on this compound Content

| Agronomic Strategy | Potential Effect on this compound Content | Research Focus |

| Nitrogen Fertilization | Can increase cyanogenic glycoside levels. | Optimizing application rates and timing to achieve desired this compound concentrations. |

| Water Stress | May alter the concentration of secondary metabolites. | Investigating the impact of different irrigation regimes on this compound biosynthesis and accumulation. |

| Phosphorus Fertilization | Can influence plant nutrient status and secondary metabolism. | Determining the effect of varying phosphorus levels on this compound content. |

| Biostimulant Application | May modulate plant metabolic pathways. | Screening different biostimulants for their ability to influence this compound production. |

Exploration of this compound and its Derivatives for Bioactive Applications (Non-Clinical)

The inherent bioactivity of this compound and its derivatives suggests potential applications beyond their natural role in plants. Future research should explore these possibilities in non-clinical contexts. For example, the biocidal properties of this compound could be harnessed for the development of novel biopesticides. Investigating its efficacy against a range of agricultural pests, including insects, nematodes, and fungal pathogens, could lead to the development of environmentally friendly crop protection solutions.

Moreover, the antimicrobial properties of this compound and its synthetic analogues could be explored for applications in material science, such as the development of antimicrobial coatings for surfaces. A thorough investigation into the spectrum of activity, mode of action, and stability of these compounds will be crucial for realizing their potential in these areas.

Refinement of Analytical Techniques for Trace Analysis and Metabolomics Studies

Accurate and sensitive quantification of this compound is essential for all areas of research, from fundamental biochemistry to applied agronomy. While methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently used, there is always room for refinement. Future research should focus on developing and validating ultra-sensitive methods for the trace analysis of this compound in complex matrices, such as soil, water, and processed food products.

Furthermore, the application of advanced analytical platforms, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, in metabolomics studies will be invaluable. These techniques can be used to generate comprehensive metabolic profiles of plants, allowing researchers to study the broader metabolic context in which this compound is produced and regulated. Such metabolomic approaches will be instrumental in understanding the intricate interplay between this compound and other plant metabolites and in identifying biomarkers for desired crop traits.

Table 3: Comparison of Analytical Techniques for this compound Analysis

| Technique | Advantages | Limitations | Future Research Focus |

| LC-MS/MS | High sensitivity and selectivity, suitable for quantification. | Requires authentic standards, potential for matrix effects. | Development of methods for ultra-trace analysis and mitigation of matrix interference. |

| High-Resolution MS | Accurate mass measurement for confident identification, useful in metabolomics. | Higher instrumentation cost, data processing can be complex. | Application in non-targeted metabolomics to discover novel this compound-related compounds. |

| NMR Spectroscopy | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentrations. | Use in stable isotope labeling studies to elucidate biosynthetic pathways and for structural confirmation of new analogues. |

Q & A

Q. Table 1: Common Contradictions in this compound Toxicity Studies

| Variable | Conflicting Outcomes | Proposed Resolution Method |

|---|---|---|

| In vivo vs. in vitro IC50 | Discrepancies in metabolic activation | Cross-species enzyme profiling |

| pH-dependent stability | Variability in hydrolysis rates | Standardized buffer conditions |

Advanced Question: How should researchers design experiments to address reproducibility challenges in this compound synthesis?

Methodological Answer:

Follow modular experimental design :

- Step 1: Validate purity (>95%) via orthogonal methods (HPLC, elemental analysis).

- Step 2: Document reaction conditions exhaustively (e.g., solvent traces, catalyst lot numbers).

- Step 3: Use negative controls (e.g., enantiomer synthesis) to rule out stereochemical artifacts.

Reference the Beilstein Journal of Organic Chemistry guidelines for replicability .

Advanced Question: What statistical approaches resolve data inconsistencies in this compound’s pharmacokinetic studies?

Methodological Answer:

Employ Bayesian hierarchical modeling to account for multi-study variability:

- Parameterization: Model inter-individual variability in absorption rates.

- Outcome: Generate posterior distributions for AUC (area under the curve) comparisons.

Table 2: Statistical Methods for Pharmacokinetic Data

| Issue | Method | Application Example |

|---|---|---|

| Non-linear kinetics | Michaelis-Menten regression | Metabolic saturation analysis |

| Outlier detection | Grubbs’ test | Exclusion of aberrant plasma samples |

Advanced Question: How can researchers optimize primary data collection for this compound’s ecological impact studies?

Methodological Answer:

Implement mixed-methods triangulation :

- Quantitative: Field sampling (e.g., soil/plant matrices) with LC-MS/MS quantification.

- Qualitative: Ecological surveys to assess species-specific susceptibility.

- Validation: Cross-reference with synthetic datasets (e.g., environmental fate models).

Ensure compliance with ethical guidelines for ecological fieldwork .

Advanced Question: What methodologies address limitations in characterizing this compound’s metabolic pathways?

Methodological Answer:

Combine isotopic labeling (e.g., ¹³C tracing) with computational docking :

- Experimental: Track labeled intermediates in hepatic microsomal assays.

- Computational: Use AutoDock Vina to predict binding affinities for detoxification enzymes.

- Limitations: Address false positives via bootstrapping (resampling ≥1,000 iterations) .

Advanced Question: How should conflicting spectral data (NMR/IR) for this compound derivatives be resolved?

Methodological Answer:

Apply multi-technique consensus protocols :

NMR: Compare coupling constants (J-values) with DFT-calculated spectra.

IR: Normalize absorbance to internal standards (e.g., KBr pellet consistency).

Collaborative validation: Share raw data via platforms like Zenodo for peer verification.

Cite European Journal of Epidemiology standards for analytical transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.